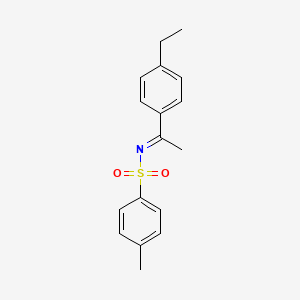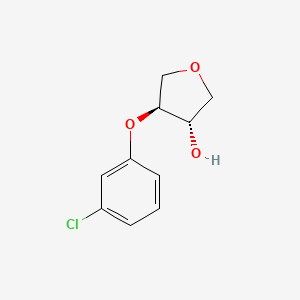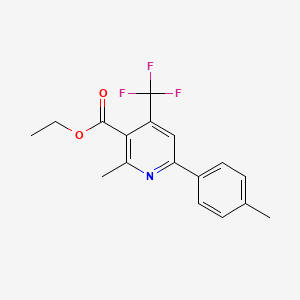![molecular formula C14H11Cl2N3O2S B13367333 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of sulfonyl benzotriazoles. This compound is characterized by the presence of a sulfonyl group attached to a benzotriazole ring, which is further substituted with dichloro and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, including the formation of the benzotriazole ring and the introduction of the sulfonyl group. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the dichloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-indole
- 1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrole
Uniqueness
Compared to similar compounds, 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has unique structural features, such as the presence of the benzotriazole ring and the specific substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H11Cl2N3O2S |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-5-methylbenzotriazole |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-3-5-12-11(7-8)17-18-19(12)22(20,21)13-6-4-10(15)9(2)14(13)16/h3-7H,1-2H3 |
InChIキー |
RFACLUGOUWCHOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367269.png)
![2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367270.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)

![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)


![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
